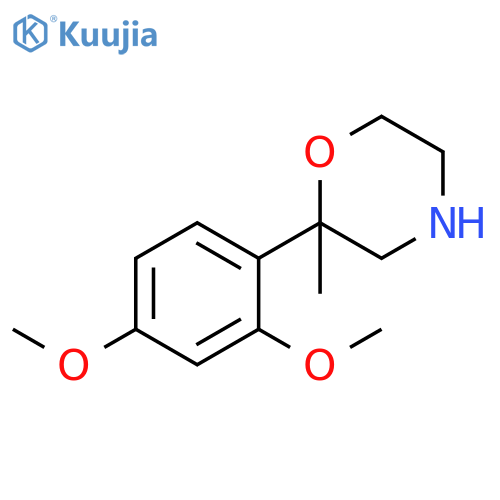Cas no 1707403-00-6 (2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)

1707403-00-6 structure
商品名:2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine
CAS番号:1707403-00-6
MF:C13H19NO3
メガワット:237.294863939285
CID:5181422
2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine
-
- インチ: 1S/C13H19NO3/c1-13(9-14-6-7-17-13)11-5-4-10(15-2)8-12(11)16-3/h4-5,8,14H,6-7,9H2,1-3H3
- InChIKey: FGERHXQTOKUGIP-UHFFFAOYSA-N
- ほほえんだ: N1CCOC(C2=CC=C(OC)C=C2OC)(C)C1
2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508993-1g |
2-(2,4-Dimethoxyphenyl)-2-methylmorpholine |
1707403-00-6 | 97% | 1g |
$666 | 2022-09-29 |
2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
1707403-00-6 (2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine) 関連製品
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
